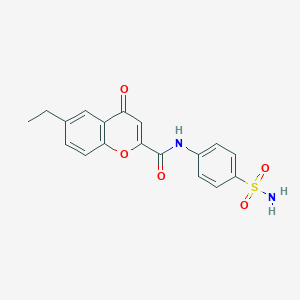![molecular formula C15H8N2O2 B356962 11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione CAS No. 97339-24-7](/img/structure/B356962.png)
11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione is a complex organic compound with the molecular formula C15H8N2O2 It is a fused heterocyclic compound that combines the structural features of naphthalene, imidazole, and pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione typically involves rhodium-catalyzed cascade reactions. One common method includes the reaction of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with cyclic α-diazo-1,3-diketones. This process involves C–H bond carbenoid insertion and [5 + 1] annulation, utilizing cyclic α-diazo-1,3-diketones as C1 synthons . The reaction conditions are optimized to tolerate a wide range of substrates and functional groups, resulting in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors and scalable catalytic processes to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
Naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, altering its chemical properties.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives.
科学的研究の応用
Naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
作用機序
The mechanism by which naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may intercalate with DNA, affecting gene expression and cellular processes . Additionally, it can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
類似化合物との比較
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyridine: Shares structural similarities but differs in the position of the fused rings.
Naphtho[2’,1’4,5]imidazo[1,2-c]pyrimidinone: Another related compound with a different fusion pattern and additional nitrogen atom in the ring system.
Uniqueness
Naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione is unique due to its specific fusion pattern and the presence of both imidazo and pyridine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
97339-24-7 |
|---|---|
分子式 |
C15H8N2O2 |
分子量 |
248.24g/mol |
IUPAC名 |
11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione |
InChI |
InChI=1S/C15H8N2O2/c18-14-10-6-2-1-5-9(10)12-13(15(14)19)17-8-4-3-7-11(17)16-12/h1-8H |
InChIキー |
IZHWBPIMZQNSMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C2=O)N4C=CC=CC4=N3 |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C2=O)N4C=CC=CC4=N3 |
Key on ui other cas no. |
97339-24-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}norleucine](/img/structure/B356960.png)


![3-(2-hydroxy-4-methylphenyl)-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B356965.png)
![N-[2-(4-isopropylphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B356969.png)
![N-[(6-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B356975.png)




![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B356992.png)
![4-bromo-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B356993.png)
